Cas no 93-08-3 (2'-Acetonaphthone)

2'-Acetonaphthone structure
2'-Acetonaphthone structure
Produktname:2'-Acetonaphthone
CAS-Nr.:93-08-3
MF:C12H10O
MW:170.207203388214
MDL:MFCD00004108
CID:34685
PubChem ID:7122

2'-Acetonaphthone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(Naphthalen-2-yl)ethanone
    • 2-Acetylnaphthalene~Methyl 2-naphthyl ketone
    • Methyl 2-naphthyl ketone
    • 2-Acetonaphthone
    • 2-Acetylnaphthalene
    • Acetylnaphtalene
    • 1-(2-Naphthyl)ethan-1-one
    • Methyl 2-naphth ketone
    • 2'-Acetonaphthone
    • 1-(2-naphthyl)-ethanone
    • 2-acetonaphthalene
    • CI NO 5510
    • FEMA 2723
    • MANDARIN G
    • ORANGE 2
    • ORANGE A
    • ORANGE II
    • ORANGE P
    • ORANGE Y
    • ORANGER
    • 1-(2-Naphthalenyl)ethanone (ACI)
    • 2′-Acetonaphthone (6CI, 8CI)
    • 1-(2-Naphthyl)ethanone
    • 1-(Naphthalen-2-yl) ethan-1-one
    • 1-(Naphthalen-3-yl)ethanone
    • 2-Naphthyl methyl ketone
    • Methyl β-naphthyl ketone
    • NSC 7658
    • Oranger crystals
    • β-Acetonaphthone
    • β-Acetylnaphthalene
    • β-Naphthyl methyl ketone
    • MDL: MFCD00004108
    • Inchi: 1S/C12H10O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3
    • InChI-Schlüssel: XSAYZAUNJMRRIR-UHFFFAOYSA-N
    • Lächelt: O=C(C)C1C=C2C(C=CC=C2)=CC=1
    • BRN: 774965

Berechnete Eigenschaften

  • Genaue Masse: 170.07300
  • Monoisotopenmasse: 170.073
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 197
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 17.1
  • Oberflächenladung: 0
  • Tautomerzahl: 2
  • XLogP3: 3.2

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.12 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 52.0 to 57.0 deg-C
  • Siedepunkt: 301°C(lit.)
  • Flammpunkt: Fahrenheit: 334.4° f< br / >Celsius: 168° C< br / >
  • Brechungsindex: n20/D 1.628(lit.)
  • Löslichkeit: 0.272g/l
  • Wasserteilungskoeffizient: Unlöslich
  • PSA: 17.07000
  • LogP: 3.04240
  • Löslichkeit: Soluble in ether, benzene and carbon tetrachloride, slightly soluble in ethanol, almost insoluble in water.
  • FEMA: 2723

2'-Acetonaphthone Sicherheitsinformationen

2'-Acetonaphthone Zolldaten

  • HS-CODE:29143900
  • Zolldaten:

    China Zollkodex:

    2914399090

    Übersicht:

    291439990. Andere aromatische Ketone ohne andere sauerstoffhaltige Gruppen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

    Zusammenfassung:

    291439990. andere aromatische Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%

2'-Acetonaphthone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-20021-1.0g
1-(naphthalen-2-yl)ethan-1-one
93-08-3 95.0%
1.0g
$26.0 2025-03-21
Enamine
EN300-20021-25.0g
1-(naphthalen-2-yl)ethan-1-one
93-08-3 95.0%
25.0g
$38.0 2025-03-21
Life Chemicals
F1995-0259-5g
2'-Acetonaphthone
93-08-3 95%+
5g
$60.0 2023-09-06
Enamine
EN300-20021-2.5g
1-(naphthalen-2-yl)ethan-1-one
93-08-3 95.0%
2.5g
$27.0 2025-03-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A95730-100g
2-Acetonaphthone
93-08-3 98%
100g
¥96.0 2021-09-10
Ambeed
A143056-100g
1-(Naphthalen-2-yl)ethanone
93-08-3 99%
100g
$11.0 2024-04-15
abcr
AB111926-1 kg
2-Acetylnaphthalene, 99%; .
93-08-3 99%
1kg
€118.30 2023-04-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T20587-1 mL * 10 mM (in DMSO)
2-Acetylnaphthalene
93-08-3 99.98%
1 mL * 10 mM (in DMSO)
¥387.00 2022-04-26
ChemScence
CS-B1305-500g
2-Acetonaphthone
93-08-3 99.86%
500g
$77.0 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
134775-100G
2'-Acetonaphthone
93-08-3
100g
¥328.14 2023-12-10

2'-Acetonaphthone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium iodide ,  Hydrogen peroxide Catalysts: Niobium pentachloride Solvents: Ethyl acetate ,  Water ;  3 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  rt
Referenz
Deprotection of dithioacetals with 30% hydrogen peroxide catalyzed by tantalum(V) chloride-sodium iodide or niobium(V) chloride-sodium iodide
Kirihara, Masayuki; Noguchi, Takuya; Okajima, Nobuhiro; Naito, Sayuri; Ishizuka, Yuki; et al, Tetrahedron, 2012, 68(5), 1515-1520

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1) Solvents: Benzene ,  1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetracarbonylcobaltate(1-) (1:1)
Referenz
1-Butyl-3-methylimidazolium cobalt tetracarbonyl [bmim][Co(CO)4]: a catalytically active organometallic ionic liquid
Brown, Richard J. C.; Dyson, Paul J.; Ellis, David J.; Welton, Thomas, Chemical Communications (Cambridge, 2001, (18), 1862-1863

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Trimethylamine oxide Catalysts: Ruthenium trichloride hydrate Solvents: Dimethylformamide ;  10 min, 60 °C
Referenz
Two Simple and Highly Efficient Variants of the Griffith-Ley Oxidation of Alcohols
Weingart, Pascal; Huetchen, Patrick; Damone, Angelo ; Kohns, Maximilian; Hasse, Hans ; et al, ChemCatChem, 2020, 12(15), 3919-3928

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Platinum (clusters with gold) ,  Gold (clusters with platinum, palladium, nickel, or iridium) Solvents: (Trifluoromethyl)benzene ,  Water ;  18 h, rt
Referenz
Preparation of carbonyl compounds by oxidation of alcohols using styrene polymer-supported binary gold-transition metal cluster catalysts
, Japan, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hantzsch ester ,  Diisopropylethylamine Catalysts: 2924304-96-9 Solvents: Tetrahydrofuran ;  25 °C
Referenz
Enhanced Reducibility via Altering Exciton Binding Energy of Conjugated Microporous Polymers for Photocatalytic Reduction
Zhang, Weijie ; Wang, Degao; Xie, Qiujian; Xu, Chen; Kuang, Guichao ; et al, Macromolecules (Washington, 2023, 56(11), 4022-4029

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Octakis(acetato-κO)[μ4-(tricyclo[3.3.1.13,7]decane-1,3,5,7-tetrayltetra-4,1-phen… Catalysts: Tempo Solvents: Dichloromethane ;  rt
Referenz
An excellent dual recycling strategy for the hypervalent iodine/nitroxyl radical mediated selective oxidation of alcohols to aldehydes and ketones
Dohi, Toshifumi; Fukushima, Kei-ichiro; Kamitanaka, Tohru; Morimoto, Koji; Takenaga, Naoko; et al, Green Chemistry, 2012, 14(5), 1493-1501

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Acetonitrile-d3 ;  20 min, rt
Referenz
An Efficient Photoinduced Deprotection of Aromatic Acetals and Ketals
Thevenet, Damien; Neier, Reinhard, Helvetica Chimica Acta, 2011, 94(2), 331-346

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bi… Solvents: Dichloromethane ,  1,3-Dimethylimidazolium methyl sulfate ;  1 h, rt
Referenz
Oxidation of sec-alcohols catalyzed by Mn(Salen) in ionic liquids
Jing, Se; Zhen, Li; Xia, Chun-gu, Fenzi Cuihua, 2008, 22(6), 561-564

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Acetone Catalysts: Potassium tert-butoxide ,  (OC-6-42)-Chloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-5-methy… ;  1 min, 56 °C
Referenz
A Versatile Ruthenium(II)-NNC Complex Catalyst for Transfer Hydrogenation of Ketones and Oppenauer-Type Oxidation of Alcohols
Du, Wangming; Wang, Liandi; Wu, Ping; Yu, Zhengkun, Chemistry - A European Journal, 2012, 18(37), 11550-11554

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Water ,  Oxygen Catalysts: Iodine Solvents: Chloroform ;  24 h, 1 atm, rt
Referenz
Visible-Light-Induced Cleavage of C-S Bonds in Thioacetals and Thioketals with Iodine as a Photocatalyst
Krumb, Matthias ; Kammer, Lisa Marie; Forster, Robert; Grundke, Caroline; Opatz, Till, ChemPhotoChem, 2020, 4(2), 101-104

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ;  8 min, rt
Referenz
IBX-TfOH mediated oxidation of alcohols to aldehydes and ketones under mild reaction conditions
Kumar, Kamlesh; Kumar, Prashant; Joshi, Penny; Rawat, Diwan S., Tetrahedron Letters, 2020, 61(15),

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Pyridine ,  Palladium diacetate Solvents: Toluene ;  2.5 h, 27 psi, 100 °C
Referenz
Development of safe and scalable continuous-flow methods for palladium-catalyzed aerobic oxidation reactions
Ye, Xuan; Johnson, Martin D.; Diao, Tianning; Yates, Matthew H.; Stahl, Shannon S., Green Chemistry, 2010, 12(7), 1180-1186

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Acetone ,  Potassium tert-butoxide Catalysts: (OC-6-52)-Dichloro[2-[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)-2-pyridinyl-κN]-1H-be… Solvents: Methanol ,  Acetone ;  5 min, 56 °C
Referenz
Ruthenium(II)-NNN complex-catalyzed Oppenauer-type oxidation of secondary alcohols
Wang, Qingfu; Du, Wangming; Liu, Tingting; Chai, Huining; Yu, Zhengkun, Tetrahedron Letters, 2014, 55(9), 1585-1588

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ;  7 h, reflux
Referenz
Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxide
Alagiri, Kaliyamoorthy; Prabhu, Kandikere Ramaiah, Tetrahedron, 2011, 67(44), 8544-8551

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Acetone ,  Sodium tert-butoxide Catalysts: Stereoisomer of [1,8-bis[bis(1-methylethyl)phosphino-κP]-9,10[1′,2′]-benzenoanth… Solvents: Acetone ;  56 °C; 6 h, 56 °C
Referenz
Cyclometalated phosphine-based Ir(III) pincer complex as a catalyst for Oppenauer-type oxidation of alcohols
Levy, Roy; Azerraf, Clarite; Gelman, Dmitri; Rueck-Braun, Karola; Kapoor, Pramesh N., Catalysis Communications, 2009, 11(4), 298-301

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Solvents: Water ;  2 h, rt → 80 °C
Referenz
Mild water-promoted selective deacetalization of acyclic acetals
Williams, D. Bradley G.; Cullen, Adam; Fourie, Alex; Henning, Hendrik; Lawton, Michelle; et al, Green Chemistry, 2010, 12(11), 1919-1921

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium iodide ,  Hydrogen peroxide Catalysts: Tantalum pentachloride Solvents: Ethyl acetate ,  Water ;  1 h, rt
Referenz
Deprotection of dithioacetals using the tantalum(V) chloride-catalyzed oxidation of iodide ion by hydrogen peroxide
Kirihara, Masayuki; Harano, Aiko; Tsukiji, Hiroyuki; Takizawa, Ryu; Uchiyama, Tomoyuki; et al, Tetrahedron Letters, 2005, 46(37), 6377-6380

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Chemistry of β-iminosulfoxide. Ketone from β-iminosulfoxide
Yokoyama, Masataka; Takeshima, Tatsuo, Tetrahedron Letters, 1978, (2), 147-50

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Catalysts: Potassium bromide ,  2768466-81-3 (immobilized on magnetic polystyrene nanosphere) Solvents: Dichloromethane ,  Water ;  5 - 6 min, 0 - 10 °C
Referenz
Heterogeneous Catalysis for Oxidation of Alcohol via 1-Methyl-2-azaadamanane N-oxyl Immobilized on Magnetic Polystyrene Nanosphere
Guo, Xiaqun; Li, Meichao; Wang, Jianli; Li, Chunmei ; Hu, Xinquan; et al, ChemistrySelect, 2022, 7(14),

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Gold Solvents: Toluene ;  6 h, rt
Referenz
Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions
Kim, Sungjin; Bae, Sang Won; Lee, Jae Sung; Park, Jaiwook, Tetrahedron, 2009, 65(7), 1461-1466

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